

# EDMB-PINACA: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Edmb-pinaca*

Cat. No.: B10823636

[Get Quote](#)

## Abstract

**EDMB-PINACA** is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class of compounds. Structurally similar to other potent synthetic cannabinoids, it has been identified in forensic casework. This technical guide provides a comprehensive overview of the chemical structure, properties, and available pharmacological data for **EDMB-PINACA** and its close structural analogs. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, metabolism, and analytical detection. Due to the limited publicly available data on the pharmacodynamics of **EDMB-PINACA**, this guide incorporates data from its close analog, MDMB-4en-PINACA, to provide insights into its expected biological activity. This document also includes representative experimental protocols and visualizations of relevant biological pathways and analytical workflows to support further research.

## Chemical Identity and Physicochemical Properties

**EDMB-PINACA**, also known by its IUPAC name ethyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate, is a synthetic cannabinoid characterized by an indazole core linked to an L-valine ethyl ester moiety.<sup>[1]</sup> Its chemical structure and properties are summarized below.

Table 1: Physicochemical Properties of **EDMB-PINACA**

| Property            | Value                                                                   | Source(s)                                                   |
|---------------------|-------------------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name          | ethyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate | <a href="#">[1]</a>                                         |
| Molecular Formula   | C <sub>21</sub> H <sub>31</sub> N <sub>3</sub> O <sub>3</sub>           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight    | 373.5 g/mol                                                             | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number          | 2666934-55-8                                                            | <a href="#">[2]</a>                                         |
| Appearance          | Neat solid or colorless oil (in pure form, for related compounds)       | <a href="#">[4]</a>                                         |
| Solubility          | Acetonitrile: 50 mg/mL                                                  | <a href="#">[2]</a>                                         |
| Storage Temperature | -20°C                                                                   | <a href="#">[2]</a>                                         |
| Stability           | ≥ 5 years (when stored properly)                                        | <a href="#">[2]</a>                                         |

## Pharmacodynamics (Data from Structural Analog MDMB-4en-PINACA)

Direct pharmacological data for **EDMB-PINACA** is not widely available in peer-reviewed literature. However, extensive research has been conducted on the structurally similar compound MDMB-4en-PINACA, which differs by the presence of a terminal double bond on the pentyl chain. The data from MDMB-4en-PINACA is presented here as a proxy to infer the potential activity of **EDMB-PINACA**.

MDMB-4en-PINACA is a potent full agonist at the cannabinoid type 1 (CB1) receptor.[\[5\]](#)[\[6\]](#) The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids.

Table 2: Cannabinoid Receptor Activity of MDMB-4en-PINACA

| Parameter                              | Receptor  | Value                            | Assay Type                | Source(s) |
|----------------------------------------|-----------|----------------------------------|---------------------------|-----------|
| Binding Affinity (K <sub>i</sub> )     | Human CB1 | 0.28 nM                          | Radioligand Binding Assay | [7]       |
| Human CB1                              | 1.4 nM    | Radioligand Binding Assay        | [7]                       |           |
| Human CB2                              | 0.213 nM  | Radioligand Binding Assay        | [7]                       |           |
| Functional Potency (EC <sub>50</sub> ) | Human CB1 | 2.47 nM                          | β-arrestin 2 Recruitment  | [2]       |
| Human CB1                              | 2.33 nM   | β-arrestin 2 Recruitment         | [8]                       |           |
| Human CB1                              | 0.680 nM  | [ <sup>35</sup> S]-GTPγS Binding | [7]                       |           |
| Human CB1                              | 0.993 nM  | mini-Gα <sub>i</sub> Assay       | [7]                       |           |
| Human CB2                              | 1.34 nM   | Not Specified                    | [7]                       |           |
| Efficacy (E <sub>max</sub> )           | Human CB1 | 221-299% (vs. JWH-018)           | Not Specified             | [2]       |

## CB1 Receptor Signaling Pathway

As a CB1 receptor agonist, **EDMB-PINACA** is expected to activate the canonical Gi/o signaling pathway. Upon binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gα<sub>i/o</sub> and Gβγ subunits. These subunits then modulate downstream effectors, primarily inhibiting adenylyl cyclase (reducing cAMP levels) and regulating ion channels.

[Click to download full resolution via product page](#)

Caption: General signaling pathway of a CB1 receptor agonist.

## Pharmacokinetics and Metabolism

Studies on the phase-I metabolism of **EDMB-PINACA** have been conducted using human liver microsomes and analysis of authentic urine samples. The primary metabolic pathways involve enzymatic modifications of the parent molecule.

- Ester Hydrolysis: The most significant metabolic transformation is the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid metabolite.<sup>[9]</sup> This is a common metabolic route for synthetic cannabinoids containing ester moieties.
- Oxidative Metabolism: Further modifications include monohydroxylation on the pentyl chain and the formation of ketone derivatives.<sup>[9][10]</sup>

These metabolic transformations are crucial for the detoxification and elimination of the compound. The resulting metabolites are generally more polar, facilitating their excretion in urine. The primary urinary biomarkers suggested for detecting **EDMB-PINACA** consumption are metabolites formed by ester hydrolysis coupled to ketone formation, and by monohydroxylation.<sup>[10][11]</sup>

## Experimental Protocols

Detailed experimental protocols for **EDMB-PINACA** are not readily available. The following sections provide generalized methodologies for the synthesis, analytical detection, and pharmacological characterization of indazole-3-carboxamide synthetic cannabinoids.

## General Synthesis Protocol

The synthesis of indazole-3-carboxamide SCAs typically involves a two-step process:

- N-Alkylation of Indazole-3-carboxylic Acid: The indazole core is first alkylated at the N1 position.
  - Reactants: Methyl 1H-indazole-3-carboxylate, an alkyl halide (e.g., 1-bromopentane), and a base (e.g., potassium carbonate).
  - Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF).
  - Procedure: The reactants are stirred, often with heating, until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated via extraction and purification. The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide.
- Amide Coupling: The N-alkylated indazole-3-carboxylic acid is then coupled with the desired amino acid ester (e.g., L-valine ethyl ester).
  - Reactants: The N-alkylated indazole-3-carboxylic acid, the amino acid ester hydrochloride, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., DIPEA).
  - Solvent: A polar aprotic solvent like DMF or dichloromethane.
  - Procedure: The reactants are stirred at room temperature until completion. The final product is isolated through aqueous workup, extraction, and purification, typically by column chromatography.

## Analytical Detection Workflow

The identification of **EDMB-PINACA** in forensic samples, such as seized materials or biological fluids, generally follows a standardized analytical workflow.



[Click to download full resolution via product page](#)

Caption: Typical workflow for the analytical detection of synthetic cannabinoids.

A common method for confirmation is Gas Chromatography-Mass Spectrometry (GC-MS).[\[3\]](#)

- Sample Preparation: Dilution in a suitable organic solvent like methanol.[\[3\]](#)
- Instrumentation: Agilent 5975 Series GC/MSD System or similar.[\[3\]](#)

- Column: Agilent J&W DB-1 (12 m x 200  $\mu$ m x 0.33  $\mu$ m) or equivalent.[3]
- Carrier Gas: Helium.[3]
- Temperatures: Injection Port: 265°C; Transfer Line: 300°C.[3]
- Oven Program: Example: 50°C hold, ramp at 30°C/min to 340°C.[3]
- Mass Scan Range: 40-550 m/z.[3]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is also frequently used for the detection of parent compounds and their metabolites in biological matrices.[10]

## In Vitro Pharmacological Assays

CB1 Receptor Binding Assay (Radioligand Displacement):

- Objective: To determine the binding affinity ( $K_i$ ) of the compound for the CB1 receptor.
- Principle: This is a competitive binding assay where the test compound (e.g., **EDMB-PINACA**) competes with a radiolabeled ligand (e.g., [ $^3$ H]CP-55,940) for binding to membranes prepared from cells expressing the human CB1 receptor.
- Methodology:
  - Prepare cell membranes from a stable cell line (e.g., HEK293) overexpressing the human CB1 receptor.
  - Incubate a fixed concentration of the radioligand with varying concentrations of the test compound in the presence of the cell membranes.
  - After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
  - Quantify the radioactivity retained on the filters using liquid scintillation counting.

- The  $IC_{50}$  value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The  $K_i$  value is calculated from the  $IC_{50}$  using the Cheng-Prusoff equation.

#### CB1 Receptor Functional Assay ( $\beta$ -Arrestin Recruitment):

- Objective: To determine the functional potency ( $EC_{50}$ ) and efficacy ( $E_{max}$ ) of the compound as an agonist.
- Principle: This assay measures the recruitment of the protein  $\beta$ -arrestin 2 to the activated CB1 receptor, a key step in GPCR signaling and desensitization.
- Methodology:
  - Use a cell line (e.g., U2OS) co-expressing the human CB1 receptor and a  $\beta$ -arrestin 2 fusion protein linked to a reporter enzyme (e.g., a fragment of  $\beta$ -galactosidase).
  - Treat the cells with varying concentrations of the test compound.
  - If the compound is an agonist, it will activate the CB1 receptor, leading to the recruitment of  $\beta$ -arrestin 2.
  - The interaction between the receptor and  $\beta$ -arrestin 2 brings the reporter enzyme fragments into proximity, forming an active enzyme.
  - Add a substrate for the enzyme and measure the resulting chemiluminescent or fluorescent signal.
  - Plot the signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the  $EC_{50}$  and  $E_{max}$  values.

## Conclusion

**EDMB-PINACA** is a potent indazole-3-carboxamide synthetic cannabinoid. While direct pharmacological data remains scarce, analysis of its structure and the extensive data available for its close analog, MDMB-4en-PINACA, suggest that it is a high-potency agonist at the CB1 receptor. Its metabolism is primarily driven by ester hydrolysis and oxidation. The information

and generalized protocols provided in this guide are intended to serve as a valuable resource for the scientific community to facilitate further research into the pharmacology, toxicology, and analytical detection of this and other emerging synthetic cannabinoids.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cdn.who.int [cdn.who.int]
- 2. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 3. cfsre.org [cfsre.org]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. drugsandalcohol.ie [drugsandalcohol.ie]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and EDMB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [EDMB-PINACA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10823636#edmb-pinaca-chemical-structure-and-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)